![molecular formula C22H18ClN3O3S B2384205 2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 886919-15-9](/img/structure/B2384205.png)
2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one
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Description
The compound “2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one” is a heterocyclic compound. Heterocyclic compounds are widely used in medicinal chemistry due to their biological activities . This compound is likely to have similar properties and potential uses.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, non-steroidal biologically active heterocyclic compounds were synthesized starting from 2-chloro-1- (2- (4-chlorophenyl)benzo [d]thiazol-3 (2H)-yl) ethanone . The structure configuration of the newly synthesized compounds was determined by elemental analysis and various spectroscopic techniques .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques, including IR, HNMR, and GCMS . These techniques can provide detailed information about the molecular structure of the compound, including the types of bonds present and the arrangement of atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the literature. These reactions typically involve the coupling of simple commercially available building blocks, such as benzo [d]thiazole-2-thiol and primary and secondary amines . The reactions can be carried out using various approaches, including a S oxidation/S-N coupling approach, a S-N coupling/S-oxidation sequence, or a S-oxidation/S-F bond formation/SuFEx approach .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques. For example, the labile N-H bond in N-monoalkylated BT-sulfonamides has been studied, and its pKa has been determined to be 3.34 ± 0.05 .Scientific Research Applications
Synthesis and Antimicrobial Activities
Synthesis of Thiazolidinone Derivatives
A novel series of thiazolidinone derivatives have been synthesized, showing significant antimicrobial activity against a range of bacteria and fungi. These compounds, including similar structural motifs to the specified compound, highlight the potential for designing new antimicrobial agents (Divyesh Patel, P. Kumari, N. Patel, 2012).
Antimicrobial Activity of Triazole Derivatives
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good to moderate activities against test microorganisms, suggesting the importance of structural features like piperazine in antimicrobial drug design (H. Bektaş et al., 2007).
Biological Activity Evaluation
Bis(chromenes) and Bis(chromeno[3,4-C]pyridine) Derivatives
Research into bis(chromenes) and bis(chromeno[3,4-c]pyridine) derivatives incorporating piperazine moiety demonstrates the versatility of these compounds in synthesizing molecules with potential biological activities (Ahmed E. M. Mekky, S. Sanad, 2019).
Synthesis of Benzodifuranyl and Thiazolopyrimidines
The synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from natural compounds showcases the potential for anti-inflammatory and analgesic applications. Some compounds demonstrated significant inhibition of COX-2, along with analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020).
Antitumor and Anticancer Properties
Antitumor Activity of N1-(Coumarin-7-yl) Amidrazones
A series of N1-(coumarin-7-yl)amidrazones incorporating N-piperazines has been synthesized and evaluated for their antitumor activity. Among these, some compounds were potent against MCF-7 and K562 cells, highlighting the therapeutic potential of such molecular structures in cancer treatment (M. S. Mustafa et al., 2011).
properties
IUPAC Name |
2-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-13-15(23)6-7-19-20(13)24-22(30-19)26-10-8-25(9-11-26)21(28)18-12-16(27)14-4-2-3-5-17(14)29-18/h2-7,12H,8-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZAPSNPTVJODB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC(=O)C5=CC=CC=C5O4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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